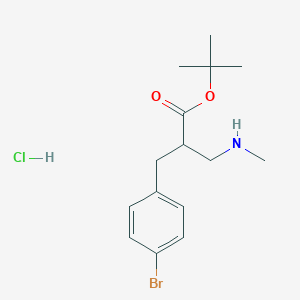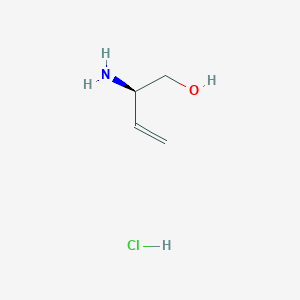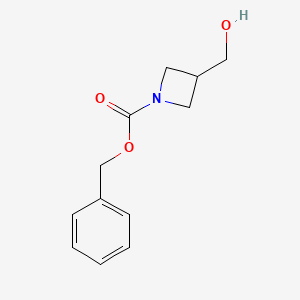![molecular formula C11H18N4O4 B1520625 (5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)essigsäure CAS No. 938459-15-5](/img/structure/B1520625.png)
(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)essigsäure
Übersicht
Beschreibung
(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid is a useful research compound. Its molecular formula is C11H18N4O4 and its molecular weight is 270.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Diese Verbindung wird häufig bei der Synthese von Peptiden verwendet. Die tert-Butoxycarbonyl (Boc)-Gruppe dient als Schutzgruppe für Aminosäuren während des Syntheseprozesses . Sie verhindert unerwünschte Reaktionen, die an der Aminogruppe auftreten können, und stellt sicher, dass die Peptidkette korrekt wächst. Nach Abschluss der Peptidsynthese kann die Boc-Gruppe unter milden sauren Bedingungen entfernt werden, wodurch die freie Aminosäure freigesetzt wird.
Medizinische Chemie
In der medizinischen Chemie ist diese Verbindung wertvoll für die Entwicklung neuer Medikamente. Ihre Struktur ermöglicht die Herstellung verschiedener Derivate, die die Struktur von natürlichen Peptiden oder Proteinen nachahmen können, was möglicherweise zu neuen therapeutischen Wirkstoffen führt .
Dipeptidsynthese
Die geschützte Aminosäurestruktur der Verbindung macht sie zu einem ausgezeichneten Ausgangsmaterial für die Dipeptidsynthese. Forscher haben ähnliche Strukturen verwendet, um effizient Dipeptide herzustellen, die die Bausteine von Proteinen sind, unter Verwendung gängiger Kupplungsreagenzien .
Photoschaltbare Verbindungen
Die Struktur der Verbindung eignet sich für die Synthese von photoschaltbaren Verbindungen. Dies sind Moleküle, die ihre Struktur als Reaktion auf Licht verändern können, was Anwendungen bei der Entwicklung von lichtregulierbaren Materialien oder Medikamenten hat .
Ionische Flüssigkeiten
Die tert-Butoxycarbonyl-geschützte Aminosäure kann zur Herstellung ionischer Flüssigkeiten verwendet werden. Dies sind Salze im flüssigen Zustand bei Raumtemperatur und können als Lösungsmittel oder Katalysatoren in chemischen Reaktionen eingesetzt werden. Sie sind in der grünen Chemie besonders nützlich aufgrund ihrer geringen Flüchtigkeit und Wiederverwendbarkeit .
Organische Synthese
In der organischen Synthese kann diese Verbindung als Baustein für komplexere Moleküle verwendet werden. Ihre reaktiven Gruppen ermöglichen eine Vielzahl von chemischen Umwandlungen, wodurch sie zu einem vielseitigen Reagenz für die Synthese einer großen Bandbreite an organischen Verbindungen wird .
Wirkmechanismus
The environment in which the compound acts can greatly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s activity. For example, the Boc group can be removed under acidic conditions, which could potentially affect the compound’s activity .
Eigenschaften
IUPAC Name |
2-[3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-1,2,4-triazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-6(12-10(18)19-11(2,3)4)9-13-7(14-15-9)5-8(16)17/h6H,5H2,1-4H3,(H,12,18)(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADRJUMYOZQSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672513 | |
| Record name | (3-{1-[(tert-Butoxycarbonyl)amino]ethyl}-1H-1,2,4-triazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-15-5 | |
| Record name | 5-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,4-triazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{1-[(tert-Butoxycarbonyl)amino]ethyl}-1H-1,2,4-triazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



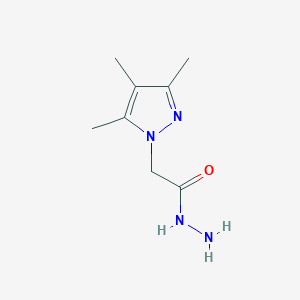



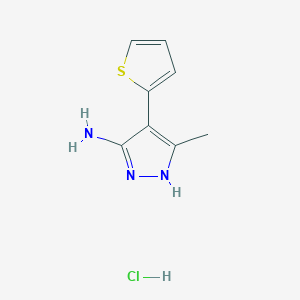
![6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520552.png)

